6-bromo-N-({2-[(4-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-CHLOROPHENOXY)ACETAMIDE is a complex organic compound that features a chromen-2-one core structure with bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-CHLOROPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the chromen-2-one core. The bromination of chromen-2-one is followed by formylation and subsequent reactions to introduce the formamido and methanethioyl groups. The final step involves the coupling of the intermediate with 2-(4-chlorophenoxy)acetic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-CHLOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as amines or ethers.
Scientific Research Applications
N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-CHLOROPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-CHLOROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents may enhance its binding affinity and specificity for these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromen-2-one core and bromine substituent but differ in other functional groups.
4-Chlorophenoxyacetic acid derivatives: These compounds contain the 4-chlorophenoxyacetic acid moiety but lack the chromen-2-one core.
Uniqueness
N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-CHLOROPHENOXY)ACETAMIDE is unique due to the combination of the chromen-2-one core with bromine and chlorine substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H13BrClN3O5S |
---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
6-bromo-N-[[[2-(4-chlorophenoxy)acetyl]amino]carbamothioyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H13BrClN3O5S/c20-11-1-6-15-10(7-11)8-14(18(27)29-15)17(26)22-19(30)24-23-16(25)9-28-13-4-2-12(21)3-5-13/h1-8H,9H2,(H,23,25)(H2,22,24,26,30) |
InChI Key |
ULVWATMIHDJFIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NNC(=S)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.